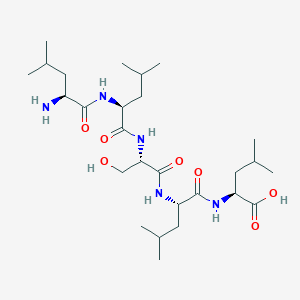
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is a complex oligopeptide composed of multiple amino acids, including L-leucine and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- typically involves the stepwise condensation of individual amino acids. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired oligopeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as dithiothreitol (DTT). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cellular growth . Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-Leucine: A dipeptide with similar structural properties but lacks the additional amino acids present in L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-.
L-Leucyl-L-Serine: Another oligopeptide with different amino acid composition, leading to distinct biological activities.
Uniqueness
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties
Properties
CAS No. |
364331-02-2 |
|---|---|
Molecular Formula |
C27H51N5O7 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H51N5O7/c1-14(2)9-18(28)23(34)29-19(10-15(3)4)25(36)32-22(13-33)26(37)30-20(11-16(5)6)24(35)31-21(27(38)39)12-17(7)8/h14-22,33H,9-13,28H2,1-8H3,(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
CWWXSYHPKADBPP-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
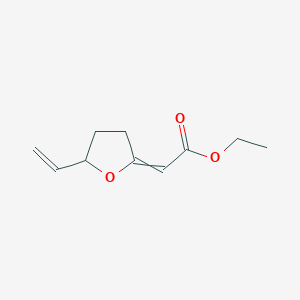
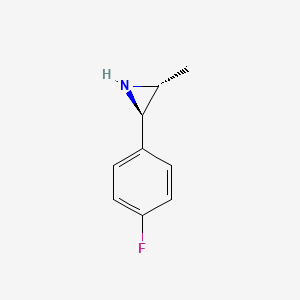
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
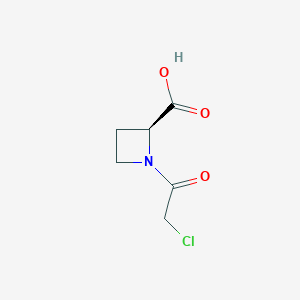
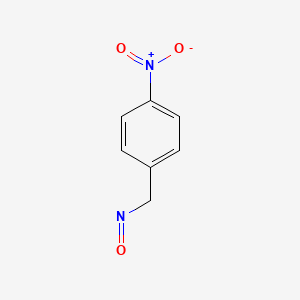
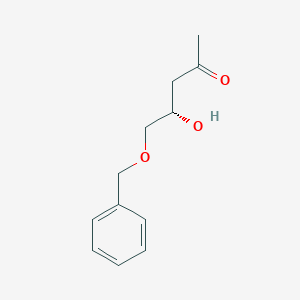
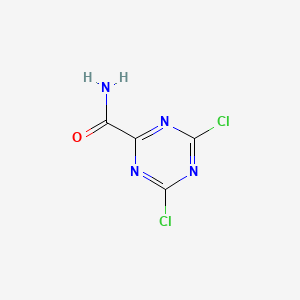
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
